molecular formula C24H21NO3 B14278198 Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate CAS No. 141735-60-6

Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate

Cat. No.: B14278198
CAS No.: 141735-60-6
M. Wt: 371.4 g/mol
InChI Key: NPIIVCDPWFLDCY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens (chlorine, bromine) and nitrating agents can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

  • Ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 2-methylindole-3-carboxylate

Comparison: Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is unique due to the presence of two phenyl groups at positions 2 and 3 of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group at position 5 also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets .

Properties

CAS No.

141735-60-6

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 5-methoxy-2,3-diphenylindole-1-carboxylate

InChI

InChI=1S/C24H21NO3/c1-3-28-24(26)25-21-15-14-19(27-2)16-20(21)22(17-10-6-4-7-11-17)23(25)18-12-8-5-9-13-18/h4-16H,3H2,1-2H3

InChI Key

NPIIVCDPWFLDCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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